1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone
Description
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone is a heterocyclic compound featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 2. The ethanone moiety at position 5 is further modified with a phenylsulfonyl group, enhancing its electronic and steric properties.
Properties
IUPAC Name |
2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3S2/c1-12-17(24-18(20-12)13-7-9-14(19)10-8-13)16(21)11-25(22,23)15-5-3-2-4-6-15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILKAXUTEDJZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a chlorophenyl derivative and a thioamide. The phenylsulfonyl group is then introduced via a sulfonylation reaction. The final step involves the coupling of the thiazole derivative with the phenylsulfonyl group under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Green chemistry principles may also be applied to minimize environmental impact, such as using less toxic solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as an anticancer agent. Research indicates that thiazole derivatives exhibit cytotoxic activity against various cancer cell lines. For instance, a study highlighted the effectiveness of thiazole compounds in inhibiting tumor growth and inducing apoptosis in cancer cells, suggesting that 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone could serve as a lead compound for developing new anticancer drugs .
Anticancer Activity
Recent studies have identified this compound as a promising candidate in cancer therapy:
- Case Study 1 : A multicellular spheroid model was used to evaluate the anticancer effects of various compounds, including thiazole derivatives. The findings indicated that the compound effectively reduced cell viability and promoted apoptosis in breast cancer cells .
Pharmacological Studies
This compound's pharmacological profile has been characterized through various assays:
- In vitro Studies : The compound exhibited significant inhibitory effects on cancer cell lines, with IC50 values indicating potent activity against specific types of tumors.
- In vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups, affirming its efficacy as a therapeutic agent .
Data Tables
Mechanism of Action
The mechanism by which 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are critical for biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Brominated Ethanone Analog
Compound: 2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone Key Differences: Replaces the phenylsulfonyl group with a bromine atom. Impact: The bromine substitution likely increases electrophilicity at the ethanone position, making it reactive in nucleophilic substitution reactions. This derivative serves as a precursor for further functionalization, such as Suzuki couplings or thiol substitutions .
Carbamate Derivative
Compound: 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate Key Differences: Incorporates a carbamate group instead of phenylsulfonyl ethanone.
Triazole-Based Derivatives
4H-1,2,4-Triazole Analog
Compound: 2-{[5-(Anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone Key Differences: Replaces the thiazole core with a 1,2,4-triazole ring and introduces an anilinomethyl substituent. The anilinomethyl group may enhance interactions with aromatic residues in enzyme active sites .
Pyridinyl-Substituted Triazole
Compound: 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone Key Differences: Substitutes the thiazole with a pyridinyl-triazole hybrid and includes a fluorophenyl group. Impact: The pyridine ring introduces basicity, which could improve solubility in acidic environments. Fluorine’s electron-withdrawing effects may stabilize the ethanone moiety .
Sulfonamide and Sulfonyl Derivatives
Compound: 2-Chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide Key Differences: Replaces phenylsulfonyl ethanone with a sulfonamide-linked chlorophenyl group.
Functional Group Variations and Their Effects
Biological Activity
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C25H20ClN2O3S2
- Molecular Weight : 531.4739 g/mol
- CAS Number : Not specified in the results but can be referenced from chemical databases.
Anticancer Activity
Several studies have investigated the anticancer potential of thiazole derivatives, including the compound in focus. The following table summarizes key findings regarding its anticancer activity:
The compound exhibited significant potency against various cancer cell lines, indicating its potential as a chemotherapeutic agent.
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activities. For example, compounds structurally related to this compound were tested against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 200 |
These results indicate that while the compound may not be the most potent antimicrobial agent, it demonstrates sufficient activity to warrant further investigation for therapeutic applications.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of thiazole derivatives. The compound's ability to inhibit nitric oxide production in LPS-stimulated microglia suggests potential neuroprotective effects:
- Mechanism : The compound reduces inflammation by modulating microglial activation.
- Research Findings : In vitro studies indicated a significant reduction in inflammatory markers at concentrations as low as 10 µM.
Case Studies
One notable study focused on the synthesis and biological evaluation of thiazole-based compounds for their potential use in treating neurodegenerative diseases like Parkinson's disease. The study demonstrated that compounds similar to this compound could effectively reduce neuroinflammation and protect dopaminergic neurons from damage induced by toxins such as MPTP .
Q & A
Basic Question
- NMR : Assign peaks using - and -NMR. Key signals:
- Mass spectrometry : Confirm molecular ion [M+H] with ±1 Da tolerance .
Advanced Question How does X-ray crystallography resolve ambiguities in stereoelectronic effects?
- Procedure : Grow single crystals via slow evaporation (DMF/ethanol). Use SHELX for structure refinement .
- Analysis : Measure dihedral angles between thiazole and phenyl rings to assess conjugation (e.g., 76.67° in pyrazoline analogs) .
How can researchers analyze the electronic properties of this compound to predict reactivity or binding interactions?
Advanced Question
- Electron Localization Function (ELF) : Use Multiwfn to map electron density and identify nucleophilic/electrophilic sites .
- Molecular Electrostatic Potential (MEP) : Visualize charge distribution to predict hydrogen bonding or π-π stacking .
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps (e.g., 4.2 eV in thiazole derivatives) to assess redox stability .
What experimental strategies can address contradictions in biological activity data for this compound?
Advanced Question
- Dose-response validation : Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines or bacterial strains .
- Solubility correction : Use DMSO stock solutions ≤1% to avoid false negatives in bioassays .
- Metabolite profiling : LC-MS/MS to identify degradation products interfering with activity .
How can molecular docking studies guide the design of derivatives with enhanced target affinity?
Advanced Question
- Software : Use AutoDock4 with flexible side chains to simulate binding to enzymes (e.g., cytochrome P450) .
- Parameters : Set grid size to 60 × 60 × 60 Å, Lamarckian genetic algorithm for conformational sampling .
- Validation : Compare docking scores (ΔG ≤ −8.5 kcal/mol) with experimental IC values .
What are the key challenges in characterizing the thermodynamic stability of this compound?
Basic Question
- Thermogravimetric Analysis (TGA) : Monitor decomposition above 200°C (common for sulfonyl derivatives) .
- DSC : Identify melting points (e.g., 409 K for pyrazolines) and phase transitions .
How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical properties?
Advanced Question
- Case study : Replace 4-chlorophenyl with 4-fluorophenyl.
What regulatory considerations apply to handling intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
